1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
Description
Structural and Nomenclature Specifications
Systematic Nomenclature and Molecular Features
The IUPAC name 1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]piperidine reflects its core components:
- A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom).
- A benzyl group substituted at the 2-position with bromine and the 5-position with a trifluoromethyl group ($$-\text{CF}_3$$).
Key Structural Data:
The piperidine nitrogen adopts a chair conformation, while the benzyl group introduces steric and electronic effects due to the bulky $$-\text{CF}_3$$ and polar $$-\text{Br}$$ substituents.
Crystallographic and Conformational Insights
While X-ray data for this specific compound is limited, analogous trifluoromethyl-bromoarenes exhibit distorted planar geometries at the benzene ring, with bond angles altered by the electron-withdrawing effects of $$-\text{CF}_3$$ and $$-\text{Br}$$. Computational models predict intramolecular van der Waals interactions between the piperidine methylene groups and the aromatic substituents.
Properties
IUPAC Name |
1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3N/c14-12-5-4-11(13(15,16)17)8-10(12)9-18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNWEIPOFYZEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway, while others react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involving free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds have been known to cause various changes at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, studies have shown that high doses of the compound can cause liver toxicity in animal models, highlighting the importance of dosage optimization. Threshold effects have also been observed, where a specific dosage is required to achieve the desired therapeutic effect.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall metabolic homeostasis. Additionally, it may require specific cofactors for its metabolism, further influencing its biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms. Once inside the cell, it may bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within tissues can significantly impact its biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Biological Activity
1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine is a synthetic organic compound with the molecular formula and a molecular weight of approximately 322.16 g/mol. This compound features a piperidine ring substituted with a 2-bromo-5-(trifluoromethyl)phenyl group, enhancing its lipophilicity and making it of significant interest in medicinal chemistry and pharmacological research. Its unique chemical properties stem from the presence of the bromine atom and the trifluoromethyl group, which influence its biological activity and reactivity in various biochemical pathways.
The biological activity of this compound is attributed to its interactions with various molecular targets, particularly enzymes such as cytochrome P450. These interactions can lead to either inhibition or activation of enzyme activities, influencing metabolic pathways significantly. The compound has been shown to modulate cell signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and differentiation .
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating inhibitory activity against several types of cancer, including lung, breast, and colorectal cancers. The compound's mechanism involves the inhibition of specific protein kinases that play critical roles in cancer cell growth and survival .
Case Studies
- Inhibition of Protein Kinases : A study indicated that compounds similar to this compound exhibit significant inhibition of tyrosine kinases involved in neoplastic diseases. This suggests a potential application in targeted cancer therapies .
- Cell Line Studies : In vitro studies have shown that this compound can reduce cell viability in cancerous cells by inducing apoptosis and inhibiting proliferation through various signaling pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. The presence of the trifluoromethyl group enhances its activity against certain bacterial strains, making it a candidate for further research in antimicrobial drug development .
Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H15BrF3N
- Molecular Weight : 322.16 g/mol
- IUPAC Name : 1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]piperidine
- CAS Number : 913296-73-8
The compound features a piperidine ring substituted with a 2-bromo-5-(trifluoromethyl)phenyl group, which enhances its lipophilicity and biological activity. The presence of the bromine atom allows for nucleophilic substitution reactions, while the trifluoromethyl group contributes to its unique chemical reactivity and stability under various conditions.
Medicinal Chemistry
1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its unique structure allows it to modulate enzyme activity, particularly cytochrome P450 enzymes, which are crucial for drug metabolism.
Key Applications:
- Drug Development : The compound is being explored as a candidate for developing new pharmaceuticals targeting specific diseases.
- Biochemical Research : It serves as a tool in studying enzyme kinetics and metabolic pathways, providing insights into drug interactions and effects on cellular processes.
Biochemical Pathways
The compound's interactions with cellular mechanisms are profound. It has been shown to affect signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation. Its ability to inhibit or activate kinases can influence critical phosphorylation events necessary for signal transduction .
Case Study 1: Enzyme Interaction
A study focused on the interaction of this compound with cytochrome P450 enzymes demonstrated that the compound can inhibit enzyme activity at specific concentrations. This inhibition was linked to alterations in drug metabolism rates, suggesting its potential use in modifying pharmacokinetics of co-administered drugs.
Case Study 2: Toxicity Assessment
Research assessing the dosage effects of this compound in animal models revealed that while lower doses exhibited therapeutic effects, higher doses led to liver toxicity. This finding underscores the importance of dosage optimization in clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1-(4-Bromo-3-trifluoromethylphenyl)piperidine
A key positional isomer of the target compound is 1-(4-Bromo-3-trifluoromethylphenyl)piperidine , where the Br and CF₃ groups occupy the 4- and 3-positions on the phenyl ring . This substitution pattern alters electronic and steric effects:
- Electronic Effects : The 2-Br/5-CF₃ arrangement in the target compound creates a para-substituted trifluoromethyl group, which may enhance electron-withdrawing effects compared to the meta-substituted CF₃ in the isomer.
Piperidine Derivatives with Heterocyclic Modifications
Piperidine derivatives often incorporate additional heterocycles or functional groups to modulate bioactivity. For example:
- Morpholine-Piperidine Hybrids: A morpholine-piperidine hybrid (Figure 13 in ) contains a trifluoromethylphenyl-oxadiazole group.
- Sulfonyl-Piperidine Derivatives : 1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine () includes a sulfonyl group, significantly increasing polarity and altering solubility. Such derivatives may exhibit distinct pharmacokinetic profiles due to enhanced hydrogen-bonding interactions .
Halogenated Analogs: Fluoro vs. Bromo Substitutions
The compound 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine () replaces the trifluoromethyl group with a fluorine atom. Key differences include:
- Lipophilicity : The trifluoromethyl group in the target compound increases logP (lipophilicity), favoring membrane permeability over the fluoro analog .
Furanone-Piperidine Hybrids
3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one (–6) demonstrates how piperidine integration into a furanone scaffold can yield bioactive ligands. receptor modulators) .
Preparation Methods
General Synthetic Strategy
The compound is typically synthesized via nucleophilic substitution or reductive amination reactions involving brominated aromatic precursors and piperidine or its derivatives. The key steps include:
Alkylation of Piperidine: The introduction of the 2-bromo-5-(trifluoromethyl)benzyl substituent onto the nitrogen atom of piperidine is commonly achieved by reacting piperidine with a suitable benzylic halide derivative of 2-bromo-5-(trifluoromethyl)benzyl bromide or chloride.
Reductive Amination: Alternatively, reductive amination of 2-bromo-5-(trifluoromethyl)benzaldehyde with piperidine can be employed, using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride to form the secondary amine.
These methods leverage the reactivity of benzylic halides or aldehydes and the nucleophilicity of the piperidine nitrogen to form the desired carbon-nitrogen bond.
Detailed Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Role | Notes |
|---|---|---|---|
| 1 | 2-Bromo-5-(trifluoromethyl)benzyl bromide + Piperidine | Alkylation | Typically carried out in polar aprotic solvents like DMF or THF to enhance nucleophilicity; reaction temperature ranges from room temperature to 80°C. |
| 2 | Reductive amination: 2-Bromo-5-(trifluoromethyl)benzaldehyde + Piperidine + Reducing agent (NaBH(OAc)3 or NaBH3CN) | Formation of secondary amine | Mild acidic conditions (acetic acid) often used to facilitate imine formation; reaction performed at room temperature to 40°C. |
| 3 | Purification | Chromatography or recrystallization | To obtain product with >95% purity, essential for research applications. |
Mechanistic Insights
Nucleophilic Substitution (SN2) Pathway: The benzylic bromide undergoes nucleophilic attack by the piperidine nitrogen, displacing bromide and forming the N-benzylated product. The benzylic position is highly reactive due to resonance stabilization of the transition state, favoring SN2 over SN1 pathways.
Reductive Amination Pathway: The aldehyde and piperidine form an imine intermediate, which is subsequently reduced to the secondary amine. This method avoids the need for preformed benzylic halides and can offer better control over reaction selectivity.
Optimization of Reaction Parameters
Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) enhance nucleophilicity and solubility of reactants, improving yields.
Temperature: Moderate heating (40–80°C) accelerates reaction rates but must be optimized to minimize side reactions such as elimination or over-alkylation.
Stoichiometry: Using slight excess of piperidine (1.2–1.5 equivalents) prevents formation of dialkylated byproducts.
Catalysts: While alkylation typically proceeds without catalysts, reductive amination benefits from mild acid catalysts to promote imine formation.
Representative Preparation Procedure (Reductive Amination)
Dissolve 2-bromo-5-(trifluoromethyl)benzaldehyde in anhydrous dichloromethane or methanol.
Add piperidine and acetic acid to the solution under stirring at room temperature.
Slowly add sodium triacetoxyborohydride to the reaction mixture.
Stir the reaction at room temperature for 12–24 hours.
Quench the reaction with water, extract the product into an organic solvent (e.g., ethyl acetate).
Dry the organic layer over sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography to yield 1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine with high purity.
Yield and Purity
Reported yields for this compound via reductive amination or alkylation range from 70% to over 90% depending on the exact conditions and purification methods.
Purity is typically confirmed to be ≥95% by chromatographic and spectroscopic methods.
Analytical Confirmation
NMR Spectroscopy: ^1H NMR confirms the presence of benzylic methylene protons adjacent to nitrogen; ^19F NMR detects trifluoromethyl group signals; ^13C NMR shows characteristic aromatic and aliphatic carbons.
Mass Spectrometry: Confirms molecular weight of 322.16 g/mol consistent with molecular formula C13H15BrF3N.
Chromatography: HPLC or GC used to assess purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|---|
| Alkylation | Piperidine + 2-bromo-5-(trifluoromethyl)benzyl bromide | None (solvent only) | DMF or THF, 40–80°C, 6–12 h | 75–85 | Column chromatography | Direct SN2 reaction |
| Reductive Amination | Piperidine + 2-bromo-5-(trifluoromethyl)benzaldehyde | NaBH(OAc)3 or NaBH3CN, AcOH | DCM or MeOH, RT, 12–24 h | 80–90 | Chromatography or recrystallization | Mild conditions, high selectivity |
Research Findings and Considerations
The electron-withdrawing trifluoromethyl group and bromine atom on the phenyl ring increase the electrophilicity of the benzylic position, facilitating nucleophilic substitution.
Reductive amination offers a cleaner route with fewer side products compared to direct alkylation.
Reaction scale-up requires careful control of temperature and stoichiometry to maintain yield and purity.
Safety measures include handling brominated compounds in well-ventilated fume hoods and using personal protective equipment due to potential toxicity and volatility.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine, and how can reaction yields be improved?
- Methodological Answer : The synthesis of piperidine derivatives often involves reductive amination or alkylation of brominated aromatic precursors. For example, nickel-catalyzed reductive coupling of halogenated intermediates (e.g., 2-bromo-5-(trifluoromethyl)pyridine analogs) with piperidine derivatives can enhance efficiency . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical. Yield improvements may involve iterative screening via Design of Experiments (DoE) to identify synergistic factors .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) are essential for structural confirmation. For purity assessment, HPLC with UV detection or LC-MS is recommended, particularly to detect brominated byproducts or trifluoromethyl-related impurities . Differential scanning calorimetry (DSC) can further validate crystallinity and thermal stability .
Q. How do steric and electronic effects of the bromo- and trifluoromethyl substituents influence the compound’s reactivity?
- Methodological Answer : The electron-withdrawing trifluoromethyl group at the 5-position on the phenyl ring increases electrophilicity, facilitating nucleophilic substitution at the 2-bromo position. Steric hindrance from the piperidine methyl group may slow reactivity in polar aprotic solvents like DMF. Computational modeling (e.g., DFT) can predict regioselectivity and guide solvent selection .
Advanced Research Questions
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound for neurological target modulation?
- Methodological Answer : To establish SAR, systematically vary substituents on the phenyl ring (e.g., replacing Br with Cl or CF₃ with other electron-withdrawing groups) and assess binding affinity using in vitro assays (e.g., receptor-binding studies or enzyme inhibition). Molecular docking with homology models of neurological targets (e.g., serotonin or dopamine receptors) can prioritize synthetic targets .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design inconsistencies. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, buffer pH). Replicate studies under standardized protocols and use meta-analysis tools to statistically harmonize data .
Q. What methodologies are recommended for identifying off-target interactions in cellular assays?
- Methodological Answer : Use chemical proteomics (e.g., affinity chromatography coupled with MS/MS) to map interactomes. For preliminary screening, employ phenotypic profiling (e.g., high-content imaging) to detect unintended effects on cellular pathways. CRISPR-based gene silencing of suspected off-targets can validate specificity .
Q. How can computational tools predict metabolic stability and toxicity of this compound in preclinical studies?
- Methodological Answer : Leverage in silico platforms like ADMET Predictor™ or SwissADME to estimate metabolic pathways (e.g., CYP450-mediated oxidation of the piperidine ring). Molecular dynamics simulations can assess stability in biological membranes, while toxicity prediction modules (e.g., ProTox-II) flag potential hepatotoxic or genotoxic metabolites .
Methodological Frameworks for Research Design
- PICO Framework : Use to formulate hypothesis-driven questions:
- Data Contradiction Analysis : Apply root-cause analysis (RCA) to identify sources of variability (e.g., reagent lot differences, instrument calibration) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
